
(10Z)-10-Heptadecenoic acid methyl ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10Z)-10-Heptadecenoic acid methyl ester-d3 is a deuterated fatty acid methyl ester. This compound is a derivative of heptadecenoic acid, where the hydrogen atoms at specific positions are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-10-Heptadecenoic acid methyl ester-d3 typically involves the esterification of (10Z)-10-Heptadecenoic acid with methanol-d3 (deuterated methanol). The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
(10Z)-10-Heptadecenoic acid+Methanol-d3Acid Catalyst(10Z)-10-Heptadecenoic acid methyl ester-d3+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of deuterated methanol in large quantities is essential for industrial production.
化学反应分析
Types of Reactions
(10Z)-10-Heptadecenoic acid methyl ester-d3 can undergo various chemical reactions, including:
Oxidation: The double bond in the heptadecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
科学研究应用
(10Z)-10-Heptadecenoic acid methyl ester-d3 is widely used in scientific research due to its deuterium labeling. Some applications include:
Metabolic Studies: Used to trace metabolic pathways in biological systems, as deuterium-labeled compounds can be distinguished from their non-labeled counterparts using mass spectrometry.
Reaction Mechanism Studies: Helps in understanding the mechanisms of chemical reactions by observing the behavior of deuterium atoms.
Pharmaceutical Research: Used in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated analogs.
Industrial Applications: Used in the production of deuterated solvents and reagents for various chemical processes.
作用机制
The mechanism of action of (10Z)-10-Heptadecenoic acid methyl ester-d3 in biological systems involves its incorporation into metabolic pathways. The deuterium atoms in the compound can affect the rate of enzymatic reactions, providing insights into the role of hydrogen atoms in these processes. The molecular targets and pathways involved include fatty acid metabolism and lipid biosynthesis.
相似化合物的比较
Similar Compounds
(10Z)-10-Heptadecenoic acid methyl ester: The non-deuterated version of the compound.
(10Z)-10-Heptadecenoic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.
(10Z)-10-Heptadecenoic acid: The parent fatty acid without esterification.
Uniqueness
The uniqueness of (10Z)-10-Heptadecenoic acid methyl ester-d3 lies in its deuterium labeling. This modification provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways. The presence of deuterium can also lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it a valuable tool in scientific studies.
属性
分子式 |
C18H34O2 |
|---|---|
分子量 |
285.5 g/mol |
IUPAC 名称 |
trideuteriomethyl (Z)-heptadec-10-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8-/i2D3 |
InChI 键 |
JNSUZRHLHDQGPN-ZDJLJVEESA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCC/C=C\CCCCCC |
规范 SMILES |
CCCCCCC=CCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
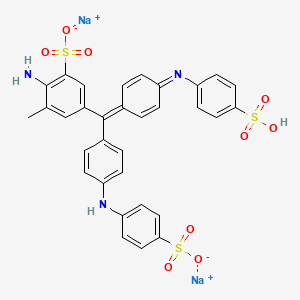
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
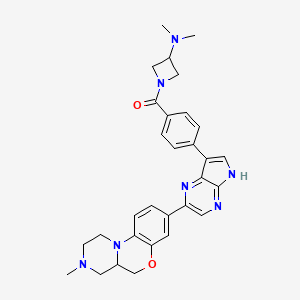

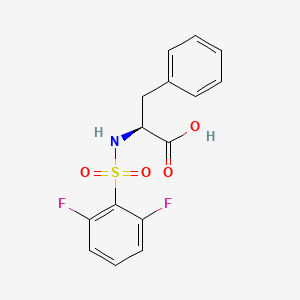


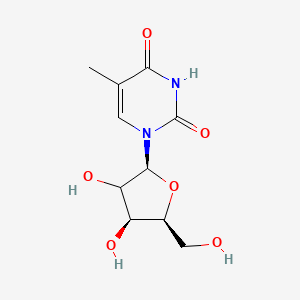
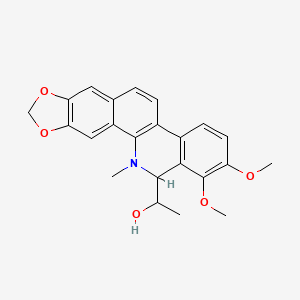
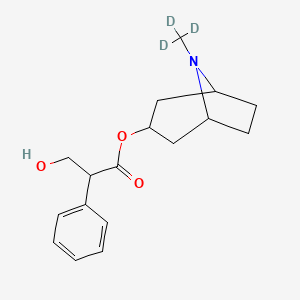
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)


